1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea
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Overview
Description
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea is a complex organic compound that features a bipyridine moiety and a benzo[d][1,3]dioxole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine in the presence of a palladium catalyst.
Formation of the Benzo[d][1,3]dioxole Intermediate: The benzo[d][1,3]dioxole group can be synthesized from catechol and formaldehyde under acidic conditions.
Coupling of Intermediates: The bipyridine and benzo[d][1,3]dioxole intermediates are then coupled using a suitable linker, such as a urea derivative, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bipyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the bipyridine and benzo[d][1,3]dioxole groups.
Reduction: Reduced forms of the bipyridine and benzo[d][1,3]dioxole groups.
Substitution: Substituted derivatives at the bipyridine moiety.
Scientific Research Applications
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea involves its interaction with molecular targets such as metal ions or biological macromolecules. The bipyridine moiety can coordinate with metal ions, while the benzo[d][1,3]dioxole group can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing heterocycle used as a ligand.
Benzo[d][1,3]dioxole: The parent compound of the benzo[d][1,3]dioxole group.
Uniqueness
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea is unique due to its combination of bipyridine and benzo[d][1,3]dioxole moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-20(23-11-14-1-2-18-19(10-14)27-13-26-18)24-12-15-3-8-22-17(9-15)16-4-6-21-7-5-16/h1-10H,11-13H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHDRGPJJYYURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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